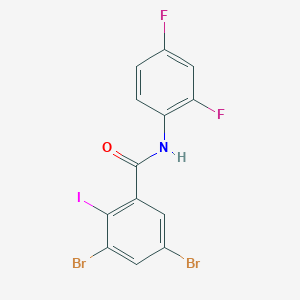
3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is the halogenation of a benzamide precursor, followed by the introduction of the difluorophenyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or functional group substitutions.
Scientific Research Applications
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-N-(2,4-difluorophenyl)-2-hydroxybenzamide
- 3,5-Dibromo-N-(2,4-difluorophenyl)-2-methoxybenzamide
- 3,5-Dibromo-N-(2,4-difluorophenyl)-2-methylbenzamide
Uniqueness
3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of bromine, fluorine, and iodine atoms provides distinct electronic and steric properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H6Br2F2INO |
|---|---|
Molecular Weight |
516.90 g/mol |
IUPAC Name |
3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H6Br2F2INO/c14-6-3-8(12(18)9(15)4-6)13(20)19-11-2-1-7(16)5-10(11)17/h1-5H,(H,19,20) |
InChI Key |
REVXUGCLSGUQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


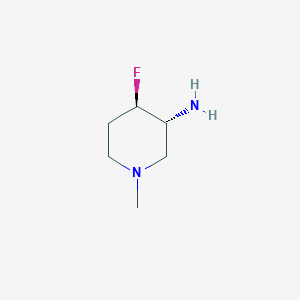
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
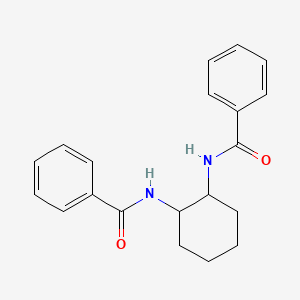
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
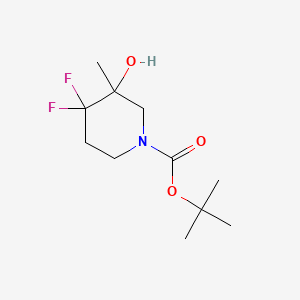
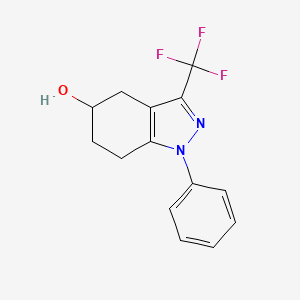
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
